1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)methanamine with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the 4-methylphenyl group.
4-(4-Methylphenyl)piperazine: Similar structure but lacks the 2-fluorophenylmethyl group.
1-(4-Methylphenyl)-4-(2-fluorophenyl)piperazine: Similar structure but with different substitution pattern.
Uniqueness: 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. Its combination of fluorine and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVGZAGBNKESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203210 | |
Record name | 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415952-00-0 | |
Record name | 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415952-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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